molecular formula C12H15NO2 B15274893 2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid

2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid

Cat. No.: B15274893
M. Wt: 205.25 g/mol
InChI Key: BZCMPPIKYDOELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid is a heterocyclic compound that features a cyclopenta[b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid can be achieved through a multicomponent condensation reaction. One approach involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. The reaction proceeds through a series of steps, including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .

Industrial Production Methods

Industrial production of this compound may involve optimizing the multicomponent condensation reaction for large-scale synthesis. This includes the use of efficient catalysts, such as sodium alkoxide solutions (sodium ethoxide or sodium methoxide), and controlling reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of corrosion inhibitors for metal protection.

Mechanism of Action

The mechanism of action of 2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Shares a similar core structure but differs in functional groups.

    6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Another derivative with a ketone functional group.

Uniqueness

2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid

InChI

InChI=1S/C12H15NO2/c1-12(2,11(14)15)9-6-5-8-4-3-7-13-10(8)9/h3-4,7,9H,5-6H2,1-2H3,(H,14,15)

InChI Key

BZCMPPIKYDOELJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCC2=C1N=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.